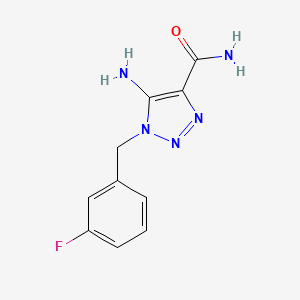

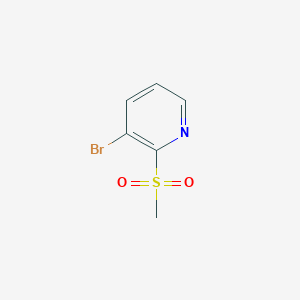

Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide

Descripción general

Descripción

Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide is a chemical compound that is part of the pyridinium bromides family. These compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridinium bromides can be achieved through various methods. For instance, the reactions of different pyridinium bromides with sulfenamides in ethanol lead to the formation of products such as phenylthiomethylpyridinium bromide, depending on the nature of the carbonyl carbon of the starting pyridinium bromides . Additionally, 1-benzyl-5-(ethoxycarbonyl)-2,3,4,5-tetrahydropyridinium bromide can undergo ring contraction with nucleophiles to yield 2,2-disubstituted pyrrolidines, which can be further functionalized to create spiro-pyrrolidines .

Molecular Structure Analysis

The molecular structure of pyridinium bromides can be optimized using computational methods such as Density Functional Theory (DFT) and B3LYP 6-31 g(d,p). These methods help in understanding the electronic properties and reactivity of the compounds .

Chemical Reactions Analysis

Pyridinium bromides participate in a variety of chemical reactions. For example, they can be involved in one-pot multicomponent reactions to yield complex heterocyclic structures like imidazo[1,2-a]pyridines . They also react with secondary amines to form aminomethyl derivatives, which upon further reaction can yield acetoxy derivatives and bromomethyl-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium bromides are influenced by their molecular structure. For instance, the presence of substituents on the pyridinium ring can affect their solubility, melting point, and reactivity. The bromide ion in these compounds typically imparts ionic character, which can influence their solubility in polar solvents.

Applications and Case Studies

Pyridinium bromides have been studied for their potential applications in medicinal chemistry. Novel dimeric pyridinium bromide analogues have shown to inhibit cancer cell growth by activating caspases and downregulating Bcl-2 protein, indicating their potential as anticancer agents . Furthermore, derivatives of pyridinium bromides have been synthesized and examined for their inhibitory effects on human choline kinase and antiproliferative activities, with some showing promising results against certain cancer cell lines .

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide is a chemical compound that has been studied for various applications in scientific research. One of its forms, Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl) chloride, also known as 1-benzyl nicotinamide chloride, has been identified with specific physical properties such as melting points in different solvents and solubility in acetonitrile. The compound has been prepared through methods like alkylation of 3-nicotinamide (Southern, 2009).

Crystal Structure Analysis

The crystal structure and molecular conformation of similar compounds, such as Darifenacin hydrobromide, which also contains the aminocarbonyl and phenylmethyl groups, have been analyzed. This study provides insights into the spatial arrangement and potential interactions of related pyridinium bromide compounds (Selvanayagam, Sridhar & Ravikumar, 2009).

Application in Organic Synthesis

The compound has been utilized in the stereoselective synthesis of certain organic structures. For example, its interaction with arylmethylenecyanothioacetamides results in the formation of dihydrothiophenes, demonstrating its potential use in the synthesis of complex organic molecules (Shestopalov, Bogomolova & Litvinov, 1991).

Catalytic and Pharmacogenomic Applications

Substituted pyridinium bromides, which include variants of Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide, have been studied for their catalytic responses in the preparation of β-amino carbonyl derivatives. This research highlights its potential application in drug design and pharmacogenomics, offering insights into the physicochemical properties that can be utilized in clinical research (Tamilarasan et al., 2023).

Corrosion Inhibition

Studies have also focused on the use of pyridinium compounds as corrosion inhibitors. For instance, the adsorption properties of quaternized pyridinium compounds on Pt electrodes were investigated, demonstrating their potential as corrosion inhibitors in various pH environments (Birss, Dang, Wong & Wong, 2003).

Direcciones Futuras

The future directions of research on pyridinium salts could include the development of novel aminating reagents , and their applications in photocatalyzed and metal-catalyzed transformations . More specific information about the future directions of Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide is not available in the retrieved sources.

Propiedades

IUPAC Name |

1-benzylpyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.BrH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLSWCJLFBOMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432938 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-carbamoylpyridin-1-ium bromide | |

CAS RN |

13076-43-2 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

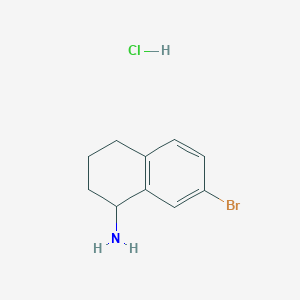

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)

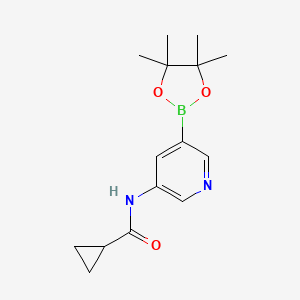

![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)

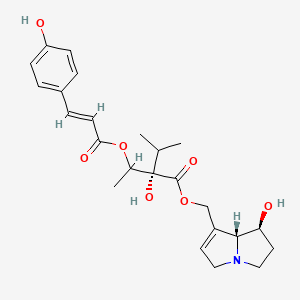

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)